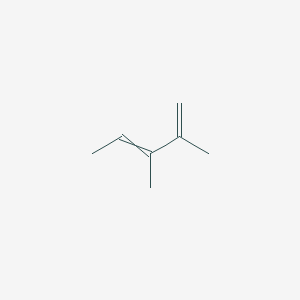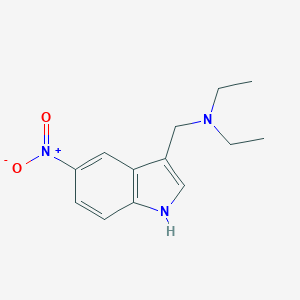![molecular formula C5H9ClO2 B075608 4-Chlorométhyl-[1,3]dioxane CAS No. 1121-62-6](/img/structure/B75608.png)
4-Chlorométhyl-[1,3]dioxane
Vue d'ensemble
Description
4-Chloromethyl-[1,3]dioxane is an organic compound with the molecular formula C5H9ClO2. It is a heterocyclic compound containing a dioxane ring substituted with a chloromethyl group.
Applications De Recherche Scientifique
4-Chloromethyl-[1,3]dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable cyclic structures.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 4-Chloromethyl-[1,3]dioxane may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The degradation process involves hydroxylation at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .
Result of Action
Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1,4-dioxane, a structurally similar compound, is known to persist in water environments due to its physicochemically stable properties . It’s also worth noting that certain microorganisms can degrade 1,4-dioxane under a wide range of temperature and pH conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloromethyl-[1,3]dioxane can be synthesized through the reaction of formaldehyde, ethylene glycol, and hydrogen chloride. The reaction typically involves the formation of a cyclic acetal intermediate, which is then chlorinated to yield the desired product .
-
Formation of Cyclic Acetal
Reactants: Formaldehyde and ethylene glycol.
Conditions: Acidic conditions, typically using p-toluenesulfonic acid as a catalyst.
Intermediate: 1,3-Dioxane.
-
Chlorination
Reactants: 1,3-Dioxane and hydrogen chloride.
Conditions: Anhydrous conditions to prevent hydrolysis.
Product: 4-Chloromethyl-[1,3]dioxane.
Industrial Production Methods
Industrial production of 4-Chloromethyl-[1,3]dioxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloromethyl-[1,3]dioxane undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Mild to moderate temperatures, often in the presence of a base.
Products: Substituted dioxanes.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic conditions, depending on the oxidizing agent.
Products: Oxidized derivatives of dioxane.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced derivatives of dioxane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1,4-Dioxane: Contains a different ring structure, leading to different chemical properties and reactivity.
2-Methyl-1,3-dioxane: Substituted with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
4-Chloromethyl-[1,3]dioxane is unique due to its chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
4-(chloromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCVLXFBHZZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407256 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-62-6 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?
A1: The research demonstrates the use of 4-Chloromethyl-[1,3]dioxane as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.
Q2: Can you describe a specific reaction pathway involving 4-Chloromethyl-[1,3]dioxane?
A2: The research outlines a two-step synthesis starting from 4-Chloromethyl-[1,3]dioxane. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of 4-Chloromethyl-[1,3]dioxane as a building block in multi-step syntheses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



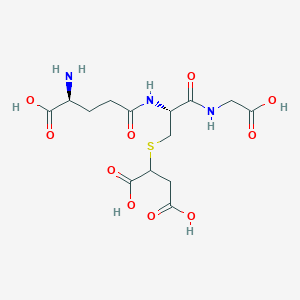
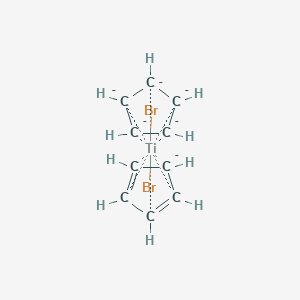
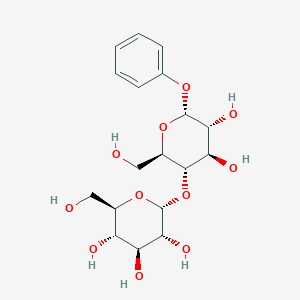
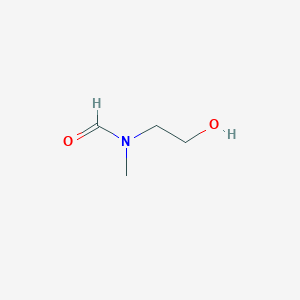


![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

